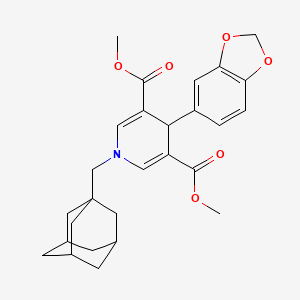![molecular formula C22H22N2O4 B4294615 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294615.png)
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone
Übersicht
Beschreibung
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for cancer treatment. It is a bioreductive agent that is activated by hypoxia, which is a common feature of many solid tumors. AQ4N has been shown to selectively target tumor cells, while sparing normal cells. This makes it a promising candidate for cancer therapy.
Wirkmechanismus
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is a bioreductive agent, which means that it is activated by hypoxia. In hypoxic conditions, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is converted to its active form, AQ4, which can then undergo redox cycling to generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in tumor cells.
Biochemical and Physiological Effects
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. In addition to its ability to generate ROS, it can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has also been shown to modulate the immune system, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is its selectivity for tumor cells. This makes it a potentially safer alternative to traditional chemotherapy, which can damage normal cells as well as cancer cells. However, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has some limitations as well. It is not effective against all types of tumors, and its efficacy may be limited by the degree of hypoxia present in the tumor microenvironment.
Zukünftige Richtungen
There are several potential future directions for 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone research. One area of interest is the development of combination therapies that include 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone. For example, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy, so it may be useful in combination with these treatments. Another potential direction is the development of methods to improve the delivery of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone to tumor cells, which could increase its efficacy. Finally, further research is needed to determine the optimal dosing and scheduling of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone for maximum antitumor activity.
Conclusion
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is a promising candidate for cancer therapy. Its ability to selectively target tumor cells and its potential to enhance the efficacy of other treatments make it an attractive option for further research. While there are still limitations to its use, ongoing research may lead to new and improved methods for using 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone in the fight against cancer.
Wissenschaftliche Forschungsanwendungen
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancers. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethylamino)-2-(piperidine-1-carbonyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-13-10-23-19-17(22(28)24-11-4-1-5-12-24)9-8-16-18(19)21(27)15-7-3-2-6-14(15)20(16)26/h2-3,6-9,23,25H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVIDAQHAPKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-furoyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4294532.png)
![3-[(3,6-dichloropyridin-2-yl)carbonyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4294533.png)
![3,5-dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]pyridine-2-carbonitrile](/img/structure/B4294536.png)
![methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4294540.png)

![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294572.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294579.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294589.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294598.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(2-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294602.png)
![6-amino-4-(4-ethoxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4294606.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4294609.png)
![4-(methoxymethyl)-6-methyl-N-(4-methylbenzylidene)-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4294628.png)
![2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol](/img/structure/B4294633.png)